molecular formula C17H14N2O4 B14237513 1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione CAS No. 206552-58-1

1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione

Cat. No.: B14237513
CAS No.: 206552-58-1
M. Wt: 310.30 g/mol
InChI Key: DNRIIYYJAZWLQL-UHFFFAOYSA-N
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Description

1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione is a chemical compound known for its unique spiro structure, which consists of two benzoxazine rings connected through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione typically involves the base-catalyzed twin polymerization of 2,2’-spirobi[4H-1,3,2-benzodioxasiline]. This process is carried out using multi-walled carbon nanotubes, thermally pre-treated polyacrylonitrile particles, and copper particles as substrates. The polymerization is catalyzed by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane or secondary amines like pyrrolidine, depending on the substrate .

Industrial Production Methods

The process involves coating substrate particles with a nanostructured phenolic resin-silica hybrid material layer, which is then transformed into a homogenous and nanostructured carbon/silica layer .

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The benzoxazine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the benzoxazine rings .

Scientific Research Applications

1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione has several scientific research applications:

    Materials Science: Used in the development of nanostructured materials and coatings.

    Polymer Chemistry: Employed in the synthesis of phenolic resin-silica hybrid materials.

    Catalysis: Acts as a catalyst in certain polymerization reactions.

    Biomedical Research:

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione involves its ability to form stable spiro structures, which contribute to its unique chemical properties. The molecular targets and pathways involved are primarily related to its interaction with substrates in polymerization reactions, where it acts as a catalyst or a structural component .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring stable and robust materials .

Properties

CAS No.

206552-58-1

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

1,1'-dimethyl-2,2'-spirobi[3,1-benzoxazine]-4,4'-dione

InChI

InChI=1S/C17H14N2O4/c1-18-13-9-5-3-7-11(13)15(20)22-17(18)19(2)14-10-6-4-8-12(14)16(21)23-17/h3-10H,1-2H3

InChI Key

DNRIIYYJAZWLQL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)OC13N(C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

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